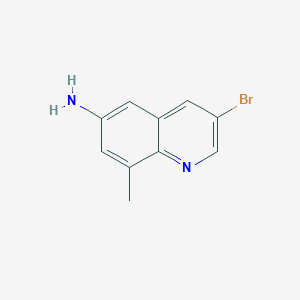

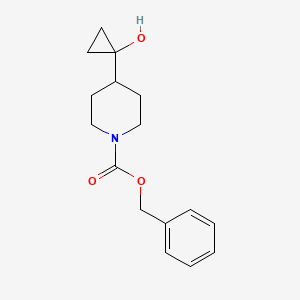

Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate

Descripción general

Descripción

Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 . It is also known by other names such as 1-cbz-4-hydroxypiperidine, n-cbz-4-hydroxy-1-piperidine, benzyl 4-hydroxytetrahydro-1 2h-pyridinecarboxylate, and n-benzyloxycarbonyl-4-hydroxypiperidine .

Molecular Structure Analysis

The molecular structure of Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate can be represented by the SMILES stringOC1CCN(CC1)C(=O)OCC1=CC=CC=C1 . The InChI key for this compound is JKIUUDJOCYHIGY-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate is a yellow liquid with a boiling point of 167°C . It has a density of 1.554 g/mL at 25 °C . The molecular weight of this compound is 235.28 g/mol .Aplicaciones Científicas De Investigación

Inhibition of Platelet Aggregation

This compound is used as a reactant for the synthesis of orally bioavailable P2Y12 antagonists , which are important for inhibiting platelet aggregation, a crucial process in the prevention of thrombotic events .

Synthesis of Piperidine Derivatives

It serves as a precursor for various piperidine derivatives , which are valuable in medicinal chemistry for their diverse pharmacological properties .

Molecular Rods Construction

The compound is utilized in the construction of molecular rods —rigid organic molecules that maintain a fixed distance between two entities, which can be useful in nanotechnology and materials science .

Antibacterial Activity

It is involved in the synthesis of oxazolidinone-quinolone hybrids that exhibit antibacterial activity, contributing to the development of new antibiotics .

Prodrug Formation

Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate is used to create cyclic prodrugs of RGD peptidomimetics, enhancing drug delivery and efficacy .

Oxidation Reactions

This compound acts as a reactant for the oxidation of alcohols , a fundamental reaction in organic synthesis and chemical production .

Safety and Hazards

Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It can cause eye irritation and skin irritation. It is also harmful if inhaled . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mecanismo De Acción

Mode of Action

The exact mode of action of Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate is currently unknown . The compound’s interaction with its targets and the resulting changes need to be investigated further.

Biochemical Pathways

Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate is known to be a reactant for the synthesis of several compounds . It has been used in the synthesis of orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, piperidine derivatives, molecular rods, oxazolidinone-quinolone hybrids and their antibacterial activity, and cyclic prodrug of RGD peptidomimetic . .

Propiedades

IUPAC Name |

benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c18-15(20-12-13-4-2-1-3-5-13)17-10-6-14(7-11-17)16(19)8-9-16/h1-5,14,19H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEGALGFMSFOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2(CC2)O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

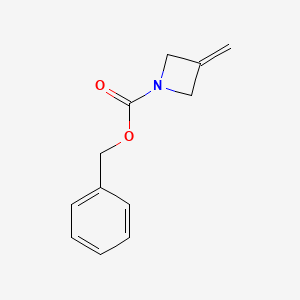

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate](/img/structure/B1376350.png)